molecular formula C11H13F3O B14847671 4-Tert-butyl-3-(trifluoromethyl)phenol

4-Tert-butyl-3-(trifluoromethyl)phenol

Cat. No.: B14847671
M. Wt: 218.21 g/mol
InChI Key: ZZGCJXDUGLCHKL-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by a benzene ring substituted with one or more trifluoromethyl groups. The presence of both tert-butyl and trifluoromethyl groups in the phenol ring makes this compound unique and valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(trifluoromethyl)phenol typically involves the introduction of tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods like catalytic hydrogenation and halogen exchange reactions are often employed .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

4-Tert-butyl-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-(trifluoromethyl)phenol is unique due to the combined presence of tert-butyl and trifluoromethyl groups, which impart distinct steric and electronic properties. This combination enhances its reactivity and makes it valuable in various applications, from chemical synthesis to industrial production .

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

4-tert-butyl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-10(2,3)8-5-4-7(15)6-9(8)11(12,13)14/h4-6,15H,1-3H3

InChI Key

ZZGCJXDUGLCHKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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